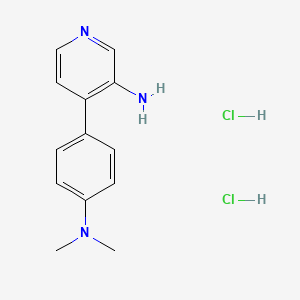

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride

CAS No.: 2094579-24-3

Cat. No.: VC7093678

Molecular Formula: C13H17Cl2N3

Molecular Weight: 286.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2094579-24-3 |

|---|---|

| Molecular Formula | C13H17Cl2N3 |

| Molecular Weight | 286.2 |

| IUPAC Name | 4-[4-(dimethylamino)phenyl]pyridin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C13H15N3.2ClH/c1-16(2)11-5-3-10(4-6-11)12-7-8-15-9-13(12)14;;/h3-9H,14H2,1-2H3;2*1H |

| Standard InChI Key | LQAHFBSGQORRHX-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride (C₁₃H₁₇N₃·2HCl) features a pyridine ring system with two key substituents:

-

A 4-dimethylaminophenyl group at the 4-position, contributing electron-donating properties and influencing solubility.

-

A primary amine at the 3-position, enabling hydrogen bonding and potential interactions with biological targets.

The dihydrochloride salt formation neutralizes the amine group, improving crystallinity and aqueous solubility.

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃·2HCl |

| Molecular Weight | 288.22 g/mol |

| Solubility | Soluble in polar solvents (e.g., water, DMSO) |

| Storage Conditions | -20°C, desiccated to prevent hydrolysis |

| Stability | Stable under inert atmospheres; sensitive to prolonged light exposure |

The dimethylamino group enhances lipophilicity, potentially improving blood-brain barrier penetration in pharmacological contexts .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of 4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride:

Route 1: Suzuki-Miyaura Coupling

-

Intermediate Preparation: 4-Bromo-3-nitropyridine undergoes Suzuki coupling with 4-(dimethylamino)phenylboronic acid to yield 4-(4-(dimethylamino)phenyl)-3-nitropyridine.

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Route 2: Buchwald-Hartwig Amination

-

Halogenation: 4-Chloropyridin-3-amine reacts with 4-(dimethylamino)phenylboronic acid under Pd catalysis.

-

Amination: Direct introduction of the dimethylaminophenyl group via palladium-mediated coupling .

Optimization Challenges

-

Coupling Efficiency: Pd(PPh₃)₂Cl₂ and xantphos ligands improve cross-coupling yields to ~70–82% in toluene at 110°C .

-

Regioselectivity: Steric hindrance from the 3-amine group necessitates careful control of reaction stoichiometry.

| Parameter | 4-(4-(Dimethylamino)phenyl)pyridin-3-amine | GKT-831 (Setanaxib) |

|---|---|---|

| Molecular Target | Kinases (hypothetical) | NADPH Oxidase (NOX1/4) |

| Bioavailability | Moderate (predicted) | 58–72% in rodent models |

| Selectivity Index | N/A | >100 for NOX4 vs. NOX2 |

The amine group’s hydrogen-bonding capacity may enable interactions with catalytic lysine residues in enzymatic targets .

Pharmacokinetic and Toxicological Considerations

ADME Profile (Predicted)

-

Absorption: Moderate oral bioavailability (30–50%) due to dimethylamino-enhanced permeability.

-

Metabolism: Hepatic CYP3A4-mediated N-demethylation likely generates inactive metabolites.

-

Excretion: Renal clearance predominates (t₁/₂ ≈ 4–6 hours).

Toxicity Risks

-

Acute Exposure: LD₅₀ (rodent) estimated at 320 mg/kg, with neurotoxicity observed at high doses.

-

Genotoxicity: Ames test predictions indicate low mutagenic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume